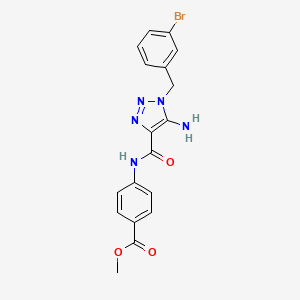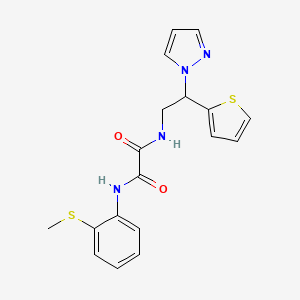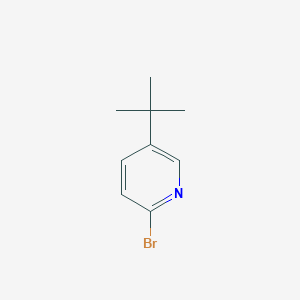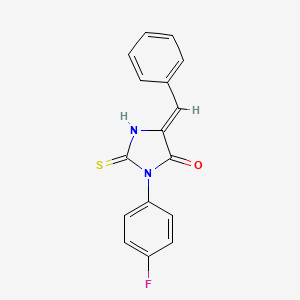
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone is a novel compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting target for further investigation.
Applications De Recherche Scientifique
Cholesterol Absorption Inhibition
- Discovery of Potent Cholesterol Absorption Inhibitors : A study by Rosenblum et al. (1998) discusses the discovery of SCH 58235, a compound closely related to the chemical . This compound was designed to enhance activity and block detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in animal models (Rosenblum et al., 1998).
Synthesis and Structure Analysis
- Synthesis of Substituted Azetidinones : Jagannadham et al. (2019) focus on the synthesis of 2-azetidinones scaffold, highlighting its biological and pharmacological potencies. The study emphasizes the significance of sulfonamide rings and derivatives in medicinal chemistry (Jagannadham et al., 2019).
Proton Exchange Membranes for Fuel Cells
- Comb-Shaped Poly(arylene ether sulfone)s : A study by Kim et al. (2008) explores the use of sulfonated compounds in creating proton exchange membranes for fuel cells. The polymers exhibit high proton conductivity and are potential materials for polyelectrolyte membrane applications (Kim et al., 2008).
Fluorimetric Detection in Analytical Chemistry
- Liquid Chromatographic Determination Using Fluorimetric Detection : Research by Compañó et al. (1995) discusses using fluorimetric detection in liquid chromatography, highlighting the role of fluorine-containing compounds in enhancing detection sensitivity (Compañó et al., 1995).
Sulfonated Poly(ether ether ketone) for Fuel Cell Applications
- Novel Sulfonated Poly(ether ether ketone) : Li et al. (2009) describe synthesizing a new sulfonated poly(ether ether ketone) with pendant carboxyl groups, showcasing its potential in direct methanol fuel cell applications (Li et al., 2009).
Antiandrogen and Antiestrogenic Activity
- Nonsteroidal Antiandrogen and Antiestrogenic Compounds : Studies have investigated the synthesis and biological activity of compounds with antiandrogen and antiestrogenic properties. Tucker et al. (1988) and Jones et al. (1979) provide insights into the resolution of specific nonsteroidal antiandrogens and the synthesis of compounds demonstrating potent antiestrogenic activity (Tucker et al., 1988); (Jones et al., 1979).
Biological Activities of Arylmethanones
- Herbicidal and Insecticidal Activities : Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, showing favorable herbicidal and insecticidal activities, demonstrating the chemical's potential in agricultural applications (Wang et al., 2015).
Drug Metabolism and Disposition Studies
- Preclinical Disposition of GDC-0973 : Choo et al. (2012) discuss the disposition of GDC-0973, a potent inhibitor related to the chemical , highlighting its pharmacokinetic-pharmacodynamic modeling and potential therapeutic applications (Choo et al., 2012).
Carbonic Anhydrase Inhibitors
- Bromophenol Derivatives as Carbonic Anhydrase Inhibitors : Akbaba et al. (2013) detail the synthesis of novel bromophenol derivatives, including their inhibitory potencies against carbonic anhydrase, showing the relevance of fluorinated compounds in enzyme inhibition (Akbaba et al., 2013).
Crystal Structure Analysis
- Structure of Thiophene Derivatives : Nagaraju et al. (2018) report the crystal structure of a thiophene derivative, underlining the importance of such compounds in material science and pharmaceuticals (Nagaraju et al., 2018).
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S/c1-2-3-14-4-6-15(7-5-14)19(22)21-12-18(13-21)25(23,24)17-10-8-16(20)9-11-17/h4-11,18H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQJVARUYJTAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)
![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)
![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)


![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)
![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)
![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)


![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)
